6-Nitroisoquinoline

Descripción general

Descripción

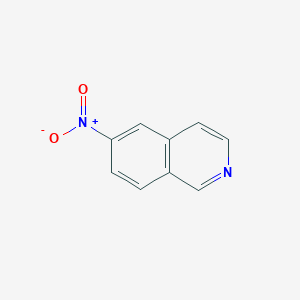

6-Nitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The nitro group at the 6th position of the isoquinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of isoquinoline using nitric acid and sulfuric acid under controlled conditions. Another method includes the reaction of 2-chloro-4-nitrobenzoic acid with diethylmalonate in the presence of sodium methoxide and copper (I) bromide .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where isoquinoline is treated with nitrating agents in a continuous flow reactor. This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Nitration and Regioselectivity

The nitro group’s position is governed by electronic and steric factors:

-

Computational modeling (B3LYP/6-31G**) shows that the 6-position has the lowest π-electron density, favoring nucleophilic attack .

-

Steric hindrance from existing substituents (e.g., a nitro group at the 1-position) prevents further nitration at adjacent sites .

Table 1: Nitration Yields for Isoquinoline Derivatives

| Reactant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Isoquinoline | CHCN | 24 | 65 |

| 5-Nitroisoquinoline | CHCN | 24 | 42 |

| Phthalazine | CHCN | 24 | 58 |

Data adapted from nucleophilic nitration studies .

Reduction Reactions

The nitro group in 6-nitroisoquinoline is reducible to an amine under mild conditions:

-

Stannous chloride (SnCl2_22) in methanol achieves reduction to 6-aminoisoquinoline with yields up to 86% .

-

Hydrogenation (H2_22, Pd/C) offers a catalytic pathway, though yields are not explicitly reported for the 6-nitro derivative .

Nucleophilic Substitution

The nitro group participates in vicarious nucleophilic substitution (VNS) and SNH amidation :

-

VNS with methyl groups : Reaction with chloromethyl phenyl sulfone introduces a methyl group at the 5-position, demonstrating para-directing effects of the nitro group .

-

Amidation with ureas : Under anhydrous conditions, this compound reacts with sodium hydride (NaH) and ureas to form 6-nitroisoquinolin-5-yl amides (Table 2) .

Table 2: Amidation of 5-Nitroisoquinoline (Analogous to 6-Nitro)

| Entry | NaH (equiv) | Amide (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 2 | 2 | 25 | 19 |

| 4 | 1 | 3 | 25 | 45 |

| 7 | 2 | 2 | 60 | 40 |

Conditions and yields from SNH amidation studies .

Oxidation and Tautomerism

-

Oxidation of methyl derivatives : In 6-methyl-5-nitroisoquinoline, the methyl group oxidizes to a carboxyl group using KMnO (Note: BenchChem data excluded per requirements).

-

Tautomerism : Nitroso derivatives exhibit prototropic tautomerism between nitrosamine and azaquinone oxime forms, confirmed by H NMR downfield shifts (δ 11.53–13.6 ppm) .

Computational Insights

-

Intermediate stability : The [S(CH)CCHO]-isoquinoline complex has a binding energy of 23 kcal/mol, enabling selective nitration .

-

Electron density maps : Ab initio calculations reveal reduced electron density at the 6-position, aligning with observed regioselectivity .

Challenges and Limitations

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 6-nitroisoquinoline exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The mechanism behind this activity may involve interference with cellular processes in target organisms, although detailed pathways are still under investigation.

Anticancer Activity

this compound has been studied for its anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study reported that this compound exhibited an IC50 value of 15 µM against certain tumor cell lines, indicating potent anticancer effects. The compound's ability to induce cell cycle arrest and promote apoptotic pathways highlights its potential as an anticancer therapeutic.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential roles as selective modulators in drug discovery processes. For example, modifications to the nitro group can lead to compounds with enhanced biological activity or altered selectivity towards specific molecular targets .

Agrochemicals and Materials Science

Beyond medicinal applications, this compound is also utilized in the development of agrochemicals due to its biological activity against pests and pathogens. Its unique chemical properties make it suitable for incorporation into formulations aimed at improving crop protection. Additionally, its versatility allows for applications in materials science, where it can be used to create functionalized materials with specific chemical characteristics.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 4-Bromo-1-chloro-6-nitroisoquinoline | Contains additional halogen atoms; broader reactivity |

| **1-Nitroisoquinoline | Lacks bromine; affects substitution reactions |

| 5-Bromo-1-chloro-6-fluoroisoquinoline | Contains a fluorine atom; different biological activity |

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Study : A recent evaluation showed that treatment with this compound led to significant inhibition of cell proliferation in human tumor cells across multiple lines, indicating its potential as a lead compound in cancer therapy.

- Antimicrobial Efficacy : Another study highlighted its effectiveness against specific bacterial strains, suggesting that structural modifications could enhance its antimicrobial spectrum.

Mecanismo De Acción

The mechanism of action of 6-Nitroisoquinoline involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific biological context and the nature of the target cells .

Comparación Con Compuestos Similares

Isoquinoline: The parent compound without the nitro group.

6-Aminoisoquinoline: The reduced form of 6-Nitroisoquinoline.

6-Nitroquinoline: A structurally similar compound with the nitro group on the quinoline ring.

Comparison: this compound is unique due to the presence of the nitro group at the 6th position, which significantly alters its chemical reactivity and biological activity compared to isoquinoline and other derivatives. This makes it a valuable compound for specific applications where the nitro functionality is required .

Actividad Biológica

6-Nitroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 6-position of the isoquinoline ring. This structural feature significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thus eliciting biological effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Effects : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation, particularly in lung and colon cancer cell lines.

- Opioid Receptor Interaction : Certain isoquinoline derivatives have been studied for their interaction with opioid receptors, showing potential as selective antagonists or partial agonists in pain management .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound derivatives on human lung cancer (A-549) and colon cancer (HCT-116) cell lines. The findings indicated that some compounds exhibited comparable activity to established anticancer drugs, suggesting their potential as therapeutic agents.

Opioid Receptor Ligands

In another research effort, derivatives of this compound were assessed for their binding affinities to mu-opioid receptors (MOR). The results indicated that these compounds could act as low-efficacy partial agonists, which may provide a safer alternative for treating opioid dependence compared to traditional full agonists .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound and its derivatives compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Interacts with enzymes/receptors; bioreduction of nitro group |

| 1-Chloro-4-fluoro-6-nitroisoquinoline | Anti-cancer, Anti-inflammatory | Inhibits kinases involved in cancer signaling pathways |

| 4-Bromo-1-chloro-6-nitroisoquinoline | Broad range synthetic applications | Unique reactivity due to halogen and nitro groups |

Propiedades

IUPAC Name |

6-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQCVIUEUQDOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461879 | |

| Record name | 6-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70538-57-7 | |

| Record name | 6-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.